4-chloro-N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]benzamide
CAS No.: 1030126-83-0
Cat. No.: VC7672117
Molecular Formula: C27H24ClFN4O2
Molecular Weight: 490.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1030126-83-0 |
|---|---|
| Molecular Formula | C27H24ClFN4O2 |
| Molecular Weight | 490.96 |
| IUPAC Name | 4-chloro-N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]benzamide |
| Standard InChI | InChI=1S/C27H24ClFN4O2/c1-17-2-11-23-22(16-17)24(31-26(34)18-3-5-19(28)6-4-18)25(30-23)27(35)33-14-12-32(13-15-33)21-9-7-20(29)8-10-21/h2-11,16,30H,12-15H2,1H3,(H,31,34) |
| Standard InChI Key | DOYYQTDDEZNPJD-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound’s molecular formula is C₂₇H₂₄ClFN₄O₂, with a molecular weight of 490.96 g/mol or 491.0 g/mol when rounded . Its IUPAC name reflects the integration of three key subunits:
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A 5-methylindole core substituted at the 3-position.
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A 4-(4-fluorophenyl)piperazine group linked via a carbonyl bridge.
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A 4-chlorobenzamide substituent at the indole’s 2-position.
The structural complexity is further illustrated by its SMILES notation:
CC1=CC2=C(C=C1)NC(=C2NC(=O)C3=CC=C(C=C3)Cl)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F.
Physicochemical Properties
Key physicochemical data are summarized below:
| Property | Value | Source |
|---|---|---|
| CAS Number | 1030126-83-0 | |
| Molecular Formula | C₂₇H₂₄ClFN₄O₂ | |
| Molecular Weight | 490.96 / 491.0 | |
| InChI Key | DOYYQTDDEZNPJD-UHFFFAOYSA-N |
Solubility, melting point, and boiling point data remain unreported in accessible literature, highlighting gaps in current characterization efforts .
Synthesis and Manufacturing
Synthetic Methodology
The synthesis involves a multi-step sequence, typically beginning with the construction of the indole core followed by successive functionalization:
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Indole Core Formation:
The 5-methylindole scaffold is synthesized via cyclization reactions, such as the Fischer indole synthesis, using hydrazine derivatives and ketones. -
Piperazine Incorporation:
The indole intermediate reacts with 4-(4-fluorophenyl)piperazine under controlled conditions. Carbodiimide-based coupling agents (e.g., DCC or EDC) facilitate the formation of the amide bond between the indole and piperazine subunits. -
Benzamide Functionalization:
In the final step, 4-chlorobenzoyl chloride is introduced to the N-H group of the indole, yielding the target compound.
Optimization Challenges
Critical parameters for maximizing yield and purity include:
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Temperature Control: Reactions are typically conducted at 0–25°C to prevent side reactions.
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Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reactivity during coupling steps.
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Purification: Column chromatography or recrystallization is employed to isolate the final product.
Research Applications and Biological Relevance
Pharmacokinetic Considerations
The lipophilic clorobenzamide group may enhance blood-brain barrier permeability, while the fluorophenyl moiety could improve metabolic stability. These features position the compound as a candidate for further in vitro and in vivo ADMET studies.
Comparative Analysis with Structural Analogs
Key Differentiators
This compound’s uniqueness lies in its 5-methylindole substitution, which distinguishes it from analogs lacking alkyl groups. Comparative studies suggest that methyl groups at the indole’s 5-position can:
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Enhance receptor binding affinity through steric effects.
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Alter metabolic clearance rates by modulating cytochrome P450 interactions.
Analog Performance
| Analog Structure | Biological Activity | Reference |
|---|---|---|
| 5-H-indole derivative | Reduced CNS penetration | |
| Non-fluorinated piperazine | Lower metabolic stability |
Industrial and Regulatory Status
Production Scalability
Industrial synthesis would require:
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Continuous Flow Reactors: To optimize exothermic amidation steps.
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Quality Control Protocols: HPLC-MS for purity verification (>95% purity).
Future Research Directions
Priority Investigations
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Biological Screening: Broad-spectrum assays against cancer cell lines, bacterial strains, and neurological targets.
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Crystallographic Studies: X-ray diffraction to resolve 3D conformation and intermolecular interactions.
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Structure-Activity Relationships (SAR): Systematic modification of the indole’s methyl group and piperazine’s fluorophenyl substituent.
Collaborative Opportunities
Partnerships with academic and pharmaceutical entities could accelerate translational research, particularly in neuropharmacology and antibiotic development.
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